

Spectroscopic data for 1-Bromo-5-methoxypentane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Bromo-5-methoxypentane

Cat. No.: B087083

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A Comprehensive Technical Guide to the Spectroscopic Data of **1-Bromo-5-methoxypentane**

This guide provides an in-depth analysis of the spectroscopic data for **1-bromo-5-methoxypentane**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Furthermore, this document outlines the experimental protocols for acquiring such data and includes a workflow visualization to illustrate the process of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-bromo-5-methoxypentane** (Molecular Formula: $C_6H_{13}BrO$, Molecular Weight: 181.07 g/mol).[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on standard chemical shift values and coupling patterns for similar functional groups. Experimental values may vary slightly.

Table 1: Predicted 1H NMR Data for **1-Bromo-5-methoxypentane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.41	Triplet (t)	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
3.38	Triplet (t)	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
3.30	Singlet (s)	3H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
1.88	Quintet	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
1.62	Quintet	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
1.45	Sextet	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃

Table 2: Predicted ¹³C NMR Data for **1-Bromo-5-methoxypentane**

Chemical Shift (δ , ppm)	Assignment
72.9	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
58.5	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
33.8	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
32.5	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
29.4	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃
22.5	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **1-bromo-5-methoxypentane** is expected to show characteristic absorption bands for its functional groups.

Table 3: Characteristic IR Absorption Bands for **1-Bromo-5-methoxypentane**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
2945 - 2850	Strong	C-H stretch	Alkane (sp ³ C-H)
1300 - 1150	Medium	C-H wag	-CH ₂ Br
1150 - 1050	Strong	C-O stretch	Ether
690 - 515	Strong	C-Br stretch	Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry of **1-bromo-5-methoxypentane**, particularly using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Key GC-MS Data for **1-Bromo-5-methoxypentane**

m/z Value	Relative Intensity	Possible Fragment
45	Top Peak	[CH ₂ OCH ₃] ⁺
69	2nd Highest	[C ₅ H ₉] ⁺
41	3rd Highest	[C ₃ H ₅] ⁺

Data sourced from PubChem CID 542342.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-25 mg of **1-bromo-5-methoxypentane** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3).
- Gently mix the sample until the compound is fully dissolved. A vortex mixer can be used if necessary.
- Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.
- If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added to the solvent before dissolving the sample.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR probe.
 - The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
 - The magnetic field is "shimmed" to maximize its homogeneity, which results in sharp, well-resolved peaks.
 - The NMR probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C).
 - The appropriate NMR experiment (e.g., a standard 1D proton or carbon pulse sequence) is selected, and acquisition parameters such as the number of scans and spectral width are set.
 - The experiment is initiated to collect the Free Induction Decay (FID) signal.
- Data Processing:
 - The acquired FID is converted into a spectrum using a Fourier transform.

- The spectrum is phased to ensure all peaks are in the positive absorptive mode.
- The baseline of the spectrum is corrected to be flat.
- The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
- For ^1H NMR, the peaks are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Liquids):
 - Place a drop of neat **1-bromo-5-methoxypentane** onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
 - Ensure there are no air bubbles in the film.
- Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to account for atmospheric CO_2 and water vapor.
 - Acquire the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the amount of light transmitted at each wavelength.
- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
 - The resulting spectrum is a plot of percent transmittance versus wavenumber (cm^{-1}).

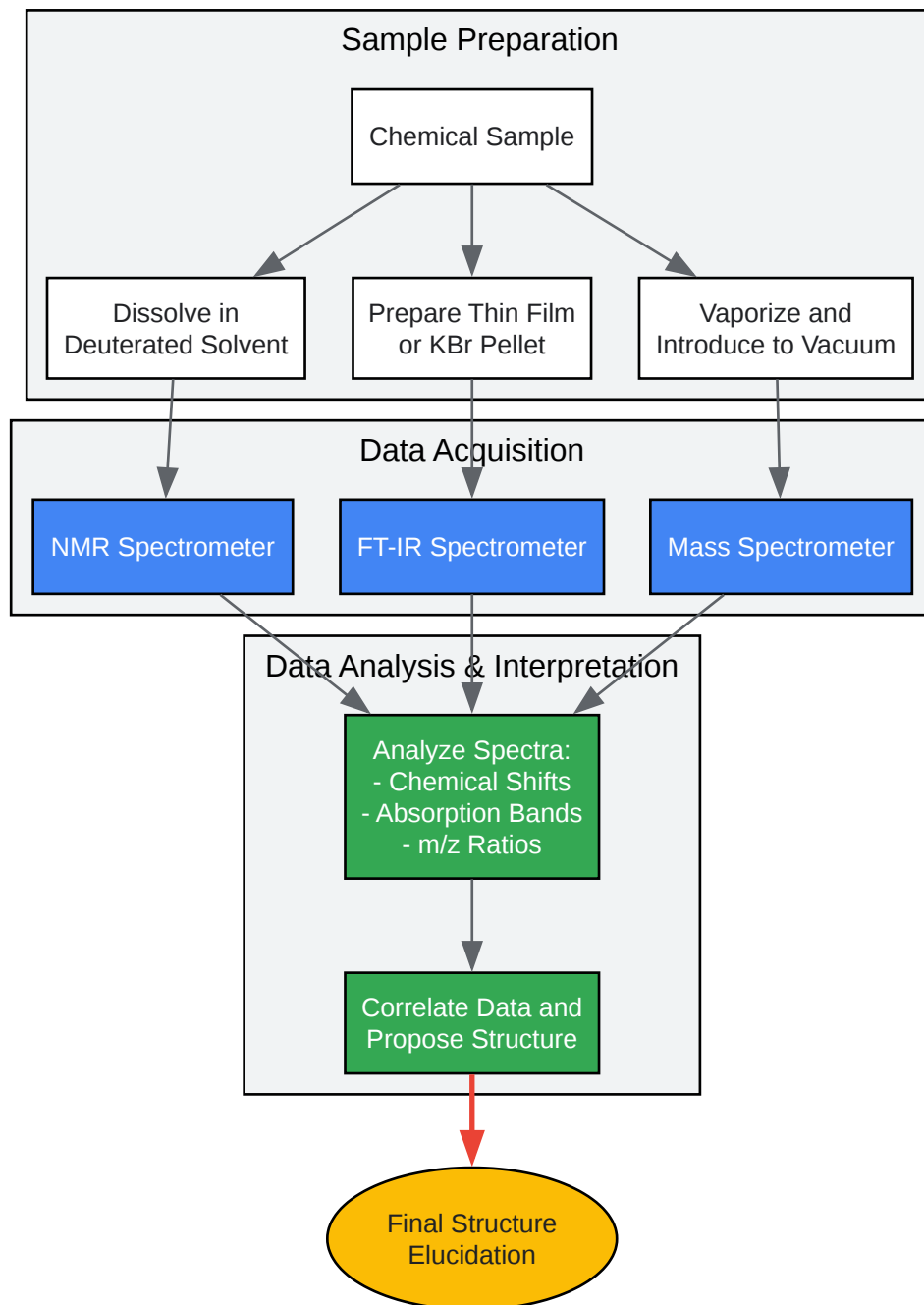
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
 - The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile liquids like **1-bromo-5-methoxypentane**. The GC separates the components of a mixture before they enter the mass spectrometer.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
 - This bombardment knocks an electron off the molecule, forming a positively charged molecular ion (radical cation, $M^{+\bullet}$).
 - The high energy of this process often causes the molecular ion to fragment into smaller, positively charged ions and neutral radical species.
- Mass Analysis:
 - The positively charged ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or a magnetic sector).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - An electron multiplier detector records the abundance of ions at each m/z value.
 - The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio. The most abundant ion is assigned a relative abundance of 100% and is called the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for determining the structure of a chemical compound using spectroscopic methods.

General Spectroscopic Analysis Workflow



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Caption: A flowchart illustrating the process of chemical structure elucidation.

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